2,3-Dihydro-5H-thiazolo[3,2-a]pyrimidine-5-thione
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Overview
Description
2H-Thiazolo[3,2-a]pyrimidine-5(3H)-thione is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is part of the thiazolo[3,2-a]pyrimidine family, known for its diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties . The unique structure of 2H-Thiazolo[3,2-a]pyrimidine-5(3H)-thione makes it a valuable scaffold for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Thiazolo[3,2-a]pyrimidine-5(3H)-thione typically involves the cyclization of S-alkylated derivatives of 6-substituted-2-thiouracils with appropriate substituted phenacyl halides . The reaction conditions often include:
Synthesis of S-alkylated derivatives: This step involves the reaction of 6-substituted-2-thiouracils with substituted phenacyl halides in the presence of a base such as potassium carbonate.
Industrial Production Methods
While specific industrial production methods for 2H-Thiazolo[3,2-a]pyrimidine-5(3H)-thione are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing green chemistry principles to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2H-Thiazolo[3,2-a]pyrimidine-5(3H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and various substituted thiazolo[3,2-a]pyrimidines .
Scientific Research Applications
2H-Thiazolo[3,2-a]pyrimidine-5(3H)-thione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its anticancer properties are being explored for the development of novel chemotherapeutic agents.
Mechanism of Action
The mechanism of action of 2H-Thiazolo[3,2-a]pyrimidine-5(3H)-thione involves its interaction with various molecular targets and pathways:
Antibacterial Activity: The compound inhibits bacterial cell wall synthesis and disrupts membrane integrity.
Anticancer Activity: It induces apoptosis in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation.
Antiviral Activity: The compound interferes with viral replication by inhibiting viral enzymes and proteins.
Comparison with Similar Compounds
2H-Thiazolo[3,2-a]pyrimidine-5(3H)-thione can be compared with other similar compounds in the thiazolo[3,2-a]pyrimidine family:
Thiazolo[3,2-a]pyrimidin-5-ones: These compounds have a similar structure but differ in their oxidation state and functional groups.
Thiazolo[3,2-a]pyrimidine-2,6-dicarbonitriles: These derivatives exhibit different biological activities and chemical reactivity due to the presence of nitrile groups.
Thiazolo[3,2-a]pyrimidine-5-sulfonic acids: These compounds have enhanced water solubility and different pharmacokinetic properties.
The uniqueness of 2H-Thiazolo[3,2-a]pyrimidine-5(3H)-thione lies in its versatile chemical reactivity and broad spectrum of biological activities, making it a valuable compound for various scientific and industrial applications .
Biological Activity
2,3-Dihydro-5H-thiazolo[3,2-a]pyrimidine-5-thione (CAS No. 32084-58-5) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of the thiazolo[3,2-a]pyrimidine family, known for exhibiting significant antibacterial, antifungal, antiviral, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings.
The molecular formula of this compound is C6H6N2S2, with a molecular weight of 170.3 g/mol. The compound's structure includes a thiazole ring fused to a pyrimidine ring, which contributes to its biological activities.
Property | Value |
---|---|
CAS No. | 32084-58-5 |
Molecular Formula | C6H6N2S2 |
Molecular Weight | 170.3 g/mol |
IUPAC Name | 2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-5-thione |
InChI Key | NDHFZFXVOTXVKL-UHFFFAOYSA-N |
Antibacterial Activity
Research has shown that this compound exhibits significant antibacterial properties against various Gram-positive and Gram-negative bacteria. A study evaluated its antibacterial efficacy using the broth dilution method and found that several derivatives displayed potent activity against pathogens such as Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
Antifungal Activity
The compound has also been tested for antifungal activity. In vitro assays indicated that it effectively inhibits the growth of fungi such as Candida albicans, with results suggesting that it may disrupt fungal cell membrane integrity .
Antiviral Activity
The antiviral potential of this compound has been explored with promising results. It has been reported to interfere with viral replication mechanisms by inhibiting key viral enzymes . This makes it a candidate for further development as an antiviral agent.
Anticancer Activity
Significant attention has been directed towards the anticancer properties of this compound. Studies have demonstrated its ability to induce apoptosis in cancer cells through various pathways. For example, one study highlighted its cytotoxic effects against HeLa cells with an IC50 value comparable to standard chemotherapeutics like doxorubicin . The compound's mechanism includes targeting specific signaling pathways involved in cell proliferation and survival.
Antioxidant Activity
In addition to its antimicrobial and anticancer properties, this compound exhibits antioxidant activity. Research utilizing the DPPH radical scavenging assay showed that it effectively neutralizes free radicals, which could be beneficial in preventing oxidative stress-related diseases .
Case Studies
- Synthesis and Evaluation : A series of thiazolo[3,2-a]pyrimidines were synthesized and evaluated for their biological activities. Among these derivatives, some showed remarkable antibacterial and anticancer activities in vitro .
- Structure-Activity Relationship (SAR) : The impact of different substituents on the aromatic ring was studied to understand their effects on biological activity. Compounds with electron-withdrawing groups demonstrated enhanced cytotoxicity against cancer cell lines compared to their electron-donating counterparts .
Properties
CAS No. |
32084-58-5 |
---|---|
Molecular Formula |
C6H6N2S2 |
Molecular Weight |
170.3 g/mol |
IUPAC Name |
2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-5-thione |
InChI |
InChI=1S/C6H6N2S2/c9-5-1-2-7-6-8(5)3-4-10-6/h1-2H,3-4H2 |
InChI Key |
NDHFZFXVOTXVKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=NC=CC(=S)N21 |
Origin of Product |
United States |
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